molecular formula C27H28N2O5S B11420531 2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide

2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B11420531
M. Wt: 492.6 g/mol
InChI Key: QASUUGXUAPFHER-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a trimethoxyphenyl group and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazepine ring. This can be achieved through a condensation reaction between a 2-aminothiophenol derivative and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Trimethoxyphenyl Group: The next step involves the introduction of the trimethoxyphenyl group through a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the acylation of the benzothiazepine derivative with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted acetamide derivatives.

Scientific Research Applications

N-(4-METHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-2-[4-OXO-2-(3,4,5-TRIMETHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDE: can be compared with other benzothiazepine derivatives, such as:

Uniqueness

    Structural Uniqueness: The presence of the trimethoxyphenyl group and the specific acetamide moiety distinguishes it from other benzothiazepine derivatives.

    Biological Activity: Its unique structure may confer distinct biological activities, making it a valuable compound for further research.

Properties

Molecular Formula

C27H28N2O5S

Molecular Weight

492.6 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide

InChI

InChI=1S/C27H28N2O5S/c1-17-9-11-19(12-10-17)28-25(30)16-29-20-7-5-6-8-23(20)35-24(15-26(29)31)18-13-21(32-2)27(34-4)22(14-18)33-3/h5-14,24H,15-16H2,1-4H3,(H,28,30)

InChI Key

QASUUGXUAPFHER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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